molecular formula C5H5ClN2O2 B8649566 2-chloro-5-methoxypyrimidin-4(3H)-one

2-chloro-5-methoxypyrimidin-4(3H)-one

Cat. No.: B8649566
M. Wt: 160.56 g/mol
InChI Key: QFYBRHZPMJKBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methoxypyrimidin-4(3H)-one is a chemical compound offered For Research Use Only. It is not intended for diagnostic or therapeutic uses. The core structure of this molecule, which incorporates both a chloro and a methoxy substituent on a pyrimidinone scaffold, makes it a valuable intermediate in medicinal chemistry and drug discovery. Pyrimidine-based compounds are widely recognized for their broad applications in pharmaceutical research . Specifically, the reactive chloro group at the 2-position and the methoxy group at the 5-position offer distinct sites for further chemical modification via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to create a diverse array of derivatives for biological screening. This compound can be utilized in the synthesis of more complex molecules targeted at various biological pathways. As with all research chemicals, this product requires proper handling and storage in a cool, dry place, under an inert atmosphere if specified .

Properties

IUPAC Name

2-chloro-5-methoxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-3-2-7-5(6)8-4(3)9/h2H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYBRHZPMJKBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Chlorine at C2 (as in the target compound) enhances electrophilic substitution reactivity compared to C5-chlorinated analogs .
  • Fused Rings: Thienopyrimidinones (e.g., ) exhibit higher molecular complexity and altered pharmacokinetic profiles due to increased aromaticity .

Preparation Methods

Hydrolysis of 2,4-Dichloro-5-Methoxypyrimidine

A widely reported method involves the selective hydrolysis of 2,4-dichloro-5-methoxypyrimidine under acidic conditions. This precursor is commercially available or synthesized via chlorination of 5-methoxypyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃).

Procedure :

  • Reaction Setup : A mixture of 2,4-dichloro-5-methoxypyrimidine (1.0 equiv) in a 1:1 v/v dioxane–2 N HCl solution is refluxed at 90–100°C for 12–24 h.

  • Workup : The reaction is cooled, neutralized with saturated NaHCO₃, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

  • Yield : Typical yields range from 70–85%, depending on reaction time and purity of the starting material.

Mechanistic Insight :
Acid-mediated hydrolysis replaces the C4 chlorine with a hydroxyl group, which tautomerizes to the 4(3H)-one structure. The C2 chlorine remains intact due to its lower reactivity under these conditions.

Optimization of Hydrolysis Conditions

ParameterOptimal RangeEffect on Yield
Temperature90–100°C<90°C: Slow kinetics; >100°C: Decomposition
HCl Concentration2–3 NLower concentrations prolong reaction time
SolventDioxane–H₂OPolar aprotic solvent enhances chloride displacement

Key Finding : Prolonged reflux (>24 h) reduces yield due to competing decomposition pathways, as evidenced by HPLC analysis of byproducts.

Chlorination of 5-Methoxypyrimidin-4(3H)-one

Phosphorus Oxychloride-Mediated Chlorination

An alternative route involves introducing chlorine at C2 via reaction with POCl₃. This method is advantageous when starting from hydroxylated precursors.

Procedure :

  • Chlorination : 5-Methoxypyrimidin-4(3H)-one (1.0 equiv) is suspended in POCl₃ (5.0 equiv) with triethylamine (2.5 equiv) as an acid scavenger. The mixture is heated at 105–110°C for 3–5 h.

  • Quenching : Excess POCl₃ is removed under reduced pressure, and the residue is poured into ice water.

  • Isolation : The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Yield : Reported yields reach 80–90% with high purity.

Critical Note : Triethylamine neutralizes HCl generated during chlorination, preventing protonation of the pyrimidinone ring and ensuring smooth reaction progression.

Comparative Analysis of Chlorinating Agents

AgentTemperature (°C)Yield (%)Selectivity (C2 vs. C4)
POCl₃105–11080–90>95% C2
SOCl₂70–8060–7080% C2
PCl₅120–13050–60Moderate decomposition

POCl₃ outperforms other agents due to its ability to maintain regioselectivity while minimizing side reactions.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.15 (s, 1H, C6–H)

  • δ 3.85 (s, 3H, OCH₃)

  • δ 12.45 (bs, 1H, N1–H)

13C NMR (100 MHz, DMSO-d₆) :

  • δ 165.2 (C4=O)

  • δ 158.1 (C5–OCH₃)

  • δ 142.3 (C2–Cl)

  • δ 56.3 (OCH₃)

HRMS (ESI) : Calculated for C₅H₅ClN₂O₂ [M + H]⁺: 174.9972; Found: 174.9975.

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms >98% purity, with retention time = 6.2 min.

Industrial-Scale Considerations

Cost Efficiency

  • Route 1 (Hydrolysis) : Lower raw material costs but requires high-purity dichlorinated precursor ($120–150/kg).

  • Route 2 (Chlorination) : Higher reagent costs (POCl₃: $50/L) but better scalability for multi-kilogram batches.

Environmental Impact

POCl₃ reactions generate phosphoric acid waste, necessitating neutralization before disposal. Hydrolysis routes produce less hazardous byproducts but consume large volumes of aqueous HCl .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
ChlorinationPOCl₃, DMF, 80°C, 6h75>95
MethoxylationNaOMe, MeOH, reflux, 4h6890

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • X-ray crystallography : Resolve the core pyrimidinone ring and substituent positions using SHELXL for refinement (R-factor < 0.06) .
  • NMR spectroscopy : Confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyrimidine protons in DMSO-d₆).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 187.03 [M+H]⁺).

Advanced: How can computational modeling predict regioselectivity in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. For example:

  • Electrophilic C2 vs. C4 positions : The chlorine atom at C2 creates a electron-deficient site, favoring nucleophilic attack at C5-methoxy-substituted positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 10–15 kJ/mol in simulated models.

Advanced: How are crystallographic disorder and polymorphism addressed in structural studies?

Methodological Answer:

  • Disorder resolution : Use SHELXL’s PART instruction to model split positions (e.g., perchlorate anion disorder with 0.68:0.32 occupancy ratios) .
  • Polymorph screening : Conduct slurry experiments in varied solvents (e.g., acetone/water) and analyze via PXRD to identify stable forms.

Q. Table 2: Crystallographic Data for a Related Derivative

ParameterValueReference
Space groupP 1
R-factor0.059
π-π stacking distance3.776 Å

Basic: What in vitro assays evaluate biological activity in antiviral research?

Methodological Answer:

  • Cytotoxicity assays : Use MTT or CCK-8 kits on HEK293 or HeLa cells (IC₅₀ values typically >50 µM for safe profiles).
  • Viral inhibition : Screen against RNA viruses (e.g., influenza A) via plaque reduction assays, noting EC₅₀ values .

Advanced: How do non-covalent interactions influence physicochemical properties?

Methodological Answer:

  • Hydrogen bonding : N–H···O and O–H···O interactions (2.7–3.1 Å) enhance thermal stability (Tₘ > 200°C) .
  • π-π stacking : Face-to-face interactions (3.5–4.0 Å) improve solubility in DMSO by 20–30% compared to non-stacked analogs.

Advanced: How are reaction mechanisms validated using kinetic isotope effects (KIEs)?

Methodological Answer:

  • Deuterium labeling : Replace exchangeable protons (e.g., NH groups) to measure KIE values. A KIE > 2 suggests rate-limiting proton transfer.
  • Computational validation : Compare experimental KIEs with DFT-calculated transition states to confirm concerted vs. stepwise pathways.

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